Altanserin

Catalog No.
S518171
CAS No.
76330-71-7
M.F
C22H22FN3O2S
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altanserin

CAS Number

76330-71-7

Product Name

Altanserin

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Altanserin; R 53200; R-53200; R53200;

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4N=C3S

The exact mass of the compound Altanserin is 411.1417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Altanserin is a potent and highly selective antagonist of the serotonin 5-HT2A receptor, exhibiting a binding affinity (Ki) of approximately 0.13 nM for this target. Its primary value in research and development stems from this high-affinity, selective binding, which allows for precise interrogation of 5-HT2A receptor function. Unlike broader-spectrum serotonergic or antipsychotic agents, Altanserin's pharmacological profile is more targeted, making it a critical tool for studies where isolating 5-HT2A-mediated effects from other receptor systems is paramount.

Procuring a closely related but non-identical compound can introduce critical experimental confounds. For instance, Ketanserin, a common 5-HT2A antagonist, also exhibits high affinity for α1-adrenergic and H1 histamine receptors, which can produce unintended cardiovascular or sedative effects. Another potential substitute, Spiperone, is a butyrophenone-class compound with potent dopamine D2 receptor antagonism as its primary mechanism, alongside its 5-HT2A activity. Using these substitutes in place of Altanserin makes it difficult, if not impossible, to attribute observed effects solely to 5-HT2A receptor blockade. Therefore, for studies requiring unambiguous isolation of the 5-HT2A pathway, Altanserin is not functionally interchangeable with these common alternatives.

Quantitative Selectivity Profile: Superior Specificity Over Dopamine D2 and Adrenergic α1 Receptors

Altanserin demonstrates a highly favorable selectivity profile for researchers needing to avoid dopaminergic and adrenergic cross-talk. Its affinity for the 5-HT2A receptor (Ki = 0.13 nM) is approximately 35 times stronger than for the α1-adrenergic receptor (Ki = 4.55 nM) and 477 times stronger than for the dopamine D2 receptor (Ki = 62 nM). In contrast, the common substitute Ketanserin has significant affinity for α1-adrenergic receptors (Ki ≈ 40 nM) and H1 receptors (Ki = 2 nM), making it non-selective. Spiperone is a potent D2 antagonist (Kd = 0.057 nM), making it an unsuitable choice when targeting only the 5-HT2A system.

Evidence DimensionReceptor Binding Affinity (Ki/Kd in nM)
Target Compound Data5-HT2A: 0.13 nM; α1: 4.55 nM; D2: 62 nM
Comparator Or BaselineKetanserin (5-HT2A: ~2-3 nM; α1: ~40 nM) | Spiperone (D2: 0.057 nM)
Quantified DifferenceAltanserin is ~477-fold more selective for 5-HT2A over D2 receptors and ~35-fold more selective for 5-HT2A over α1 receptors.
ConditionsIn vitro radioligand binding assays against cloned human receptors.

This quantitative selectivity enables the precise isolation of 5-HT2A receptor-mediated effects, avoiding confounding signals from dopaminergic or adrenergic pathways common with substitutes.

Differential In Vivo Receptor Regulation: Altanserin Avoids Chronic Treatment-Induced Receptor Downregulation

In a direct comparative study, chronic administration of Ketanserin resulted in a significant downregulation of cortical 5-HT2A receptor protein levels in mice. In contrast, under the exact same dosing regimen, Altanserin had no significant effect on 5-HT2A receptor levels. This demonstrates a critical functional divergence between the two structurally similar compounds that is not apparent from simple binding affinities.

Evidence DimensionCortical 5-HT2A Receptor Protein Level Change
Target Compound DataNo significant effect after 14 days of treatment.
Comparator Or BaselineKetanserin: Caused significant receptor downregulation.
Quantified DifferenceQualitative difference in receptor regulation (No effect vs. Downregulation).
ConditionsChronic in vivo administration (10.0 mg/kg, 14 days) in C57BL/6J mice, measured by immunoblotting and [3H]ketanserin saturation binding.

This is crucial for the design and interpretation of sub-chronic or chronic in vivo studies, ensuring that observed effects are due to acute antagonism, not altered receptor expression.

Distinct G-Protein Coupling Profile: Inverse Agonism at Gαi1 vs. Partial Agonism at Gαq/11

Beyond simple antagonism, Altanserin and Ketanserin exhibit biased signaling by differentially modulating G-protein activity. In functional assays using human prefrontal cortex tissue, Altanserin behaved as an inverse agonist, specifically inhibiting [35S]GTPγS binding to Gαi1 proteins without affecting Gαq/11. Conversely, Ketanserin acted as a partial agonist, stimulating [35S]GTPγS binding to Gαq/11 proteins with no effect on Gαi1. This demonstrates that the two compounds, while both blocking the canonical 5-HT2A pathway, initiate distinct downstream signaling events.

Evidence DimensionG-Protein Activity Modulation at 5-HT2A Receptor
Target Compound DataActs as an inverse agonist at Gαi1; neutral antagonist at Gαq/11.
Comparator Or BaselineKetanserin: Acts as a partial agonist at Gαq/11; neutral antagonist at Gαi1.
Quantified DifferenceOpposite functional effects on different G-protein subtypes.
Conditions[35S]GTPγS binding assays followed by immunocapture in postmortem human prefrontal cortex.

This allows for the specific investigation of Gαi-mediated signaling pathways downstream of the 5-HT2A receptor, a functional distinction not possible with the partial agonist Ketanserin.

Formulation and Handling: Defined Solubility for Reproducible Stock Preparation

The hydrochloride hydrate form of Altanserin has defined solubility parameters that are critical for consistent experimental setup. It is documented as being insoluble in water but soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 5 mg/mL. This information is essential for preparing stable, concentrated stock solutions that can be accurately diluted into aqueous experimental buffers while minimizing the risk of precipitation.

Evidence DimensionSolubility
Target Compound DataInsoluble in H2O; >5 mg/mL in DMSO.
Comparator Or BaselineSolubility data for comparators is often not presented in a standardized, directly comparable format.
Quantified DifferenceNot applicable.
ConditionsStandard laboratory solvents (H2O, DMSO).

Provides clear, actionable data for preparing stable, concentrated stock solutions, which is essential for experimental reproducibility and avoiding compound precipitation in aqueous buffers.

Isolating 5-HT2A Pathways Free from Adrenergic or Dopaminergic Confounding

For studies in neuroscience or cardiovascular research where the effects of α1-adrenergic blockade (e.g., hypotension from Ketanserin) or D2-dopaminergic blockade (e.g., extrapyramidal symptoms from Spiperone) would obscure the results, Altanserin's high selectivity provides unambiguous data on the role of 5-HT2A.

Chronic or Sub-Chronic In Vivo Antagonism Studies

When investigating the long-term effects of 5-HT2A blockade on behavior, gene expression, or neuroplasticity, Altanserin is the appropriate choice over Ketanserin. Its demonstrated lack of effect on receptor expression levels ensures that the observed outcomes result from sustained antagonism, not a changing receptor population.

Probing Biased Signaling and Gαi-Mediated 5-HT2A Function

In advanced pharmacological studies aiming to dissect specific downstream signaling cascades, Altanserin can be used as a tool to specifically inhibit Gαi-mediated pathways coupled to the 5-HT2A receptor, a task for which the Gαq-partial agonist Ketanserin is unsuitable.

High-Affinity Radioligand for PET Imaging and Displacement Assays

Due to its high affinity, selectivity, and favorable kinetics, Altanserin (often labeled with 18F) is a well-established standard for the in vivo quantification of 5-HT2A receptors in the brain using Positron Emission Tomography (PET).

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.14167629 Da

Monoisotopic Mass

411.14167629 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5015H744JQ

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

76330-71-7

Wikipedia

Altanserin

Dates

Last modified: 08-15-2023
1: Kroll T, Elmenhorst D, Matusch A, Celik AA, Wedekind F, Weisshaupt A, Beer S, Bauer A. [¹⁸F]Altanserin and small animal PET: impact of multidrug efflux transporters on ligand brain uptake and subsequent quantification of 5-HT₂A receptor densities in the rat brain. Nucl Med Biol. 2014 Jan;41(1):1-9. doi: 10.1016/j.nucmedbio.2013.09.001. Epub 2013 Oct 9. PubMed PMID: 24120220.
2: Hansen HD, Ettrup A, Herth MM, Dyssegaard A, Ratner C, Gillings N, Knudsen GM. Direct comparison of [(18) F]MH.MZ and [(18) F] altanserin for 5-HT2A receptor imaging with PET. Synapse. 2013 Jun;67(6):328-37. doi: 10.1002/syn.21643. Epub 2013 Mar 7. PubMed PMID: 23390031.
3: Ettrup A, Svarer C, McMahon B, da Cunha-Bang S, Lehel S, Møller K, Dyssegaard A, Ganz M, Beliveau V, Jørgensen LM, Gillings N, Knudsen GM. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]altanserin. Neuroimage. 2016 Apr 15;130:167-174. doi: 10.1016/j.neuroimage.2016.02.001. Epub 2016 Feb 11. PubMed PMID: 26876490.
4: Kroll T, Elmenhorst D, Matusch A, Wedekind F, Weisshaupt A, Beer S, Bauer A. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models. Mol Imaging Biol. 2013 Aug;15(4):456-67. doi: 10.1007/s11307-013-0621-3. Epub 2013 Mar 1. PubMed PMID: 23456885.
5: Quednow BB, Treyer V, Hasler F, Dörig N, Wyss MT, Burger C, Rentsch KM, Westera G, Schubiger PA, Buck A, Vollenweider FX. Assessment of serotonin release capacity in the human brain using dexfenfluramine challenge and [18F]altanserin positron emission tomography. Neuroimage. 2012 Feb 15;59(4):3922-32. doi: 10.1016/j.neuroimage.2011.09.045. Epub 2011 Oct 5. PubMed PMID: 21996132.
6: Martín A, Szczupak B, Gómez-Vallejo V, Plaza S, Padró D, Cano A, Llop J. PET imaging of serotoninergic neurotransmission with [(11)C]DASB and [(18)F]altanserin after focal cerebral ischemia in rats. J Cereb Blood Flow Metab. 2013 Dec;33(12):1967-75. doi: 10.1038/jcbfm.2013.156. Epub 2013 Aug 28. PubMed PMID: 23982048; PubMed Central PMCID: PMC3851906.
7: Ungersboeck J, Richter S, Collier L, Mitterhauser M, Karanikas G, Lanzenberger R, Dudczak R, Wadsak W. Radiolabeling of [18F]altanserin - a microfluidic approach. Nucl Med Biol. 2012 Oct;39(7):1087-92. doi: 10.1016/j.nucmedbio.2012.04.004. Epub 2012 May 23. PubMed PMID: 22633218.
8: Riss PJ, Hong YT, Williamson D, Caprioli D, Sitnikov S, Ferrari V, Sawiak SJ, Baron JC, Dalley JW, Fryer TD, Aigbirhio FI. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling. J Cereb Blood Flow Metab. 2011 Dec;31(12):2334-42. doi: 10.1038/jcbfm.2011.94. Epub 2011 Jul 13. PubMed PMID: 21750562; PubMed Central PMCID: PMC3323196.
9: Pinborg LH, Adams KH, Yndgaard S, Hasselbalch SG, Holm S, Kristiansen H, Paulson OB, Knudsen GM. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge. J Cereb Blood Flow Metab. 2004 Sep;24(9):1037-45. PubMed PMID: 15356424.
10: Hasler F, Kuznetsova OF, Krasikova RN, Cservenyak T, Quednow BB, Vollenweider FX, Ametamey SM, Westera G. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies. Appl Radiat Isot. 2009 Apr;67(4):598-601. doi: 10.1016/j.apradiso.2008.12.007. Epub 2008 Dec 24. PubMed PMID: 19162492.
11: Biver F, Lotstra F, Monclus M, Dethy S, Damhaut P, Wikler D, Luxen A, Goldman S. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study. Nucl Med Biol. 1997 May;24(4):357-60. PubMed PMID: 9257335.
12: Price JC, Lopresti BJ, Meltzer CC, Smith GS, Mason NS, Huang Y, Holt DP, Gunn RN, Mathis CA. Analyses of [(18)F]altanserin bolus injection PET data. II: consideration of radiolabeled metabolites in humans. Synapse. 2001 Jul;41(1):11-21. PubMed PMID: 11354009.
13: Pinborg LH, Adams KH, Svarer C, Holm S, Hasselbalch SG, Haugbøl S, Madsen J, Knudsen GM. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach. J Cereb Blood Flow Metab. 2003 Aug;23(8):985-96. PubMed PMID: 12902843.
14: Matusch A, Hurlemann R, Rota Kops E, Winz OH, Elmenhorst D, Herzog H, Zilles K, Bauer A. Acute S-ketamine application does not alter cerebral [18F]altanserin binding: a pilot PET study in humans. J Neural Transm (Vienna). 2007;114(11):1433-42. Epub 2007 Jun 1. PubMed PMID: 17541696.
15: Hautzel H, Müller HW, Herzog H, Grandt R. Cognition-induced modulation of serotonin in the orbitofrontal cortex: a controlled cross-over PET study of a delayed match-to-sample task using the 5-HT2a receptor antagonist [18F]altanserin. Neuroimage. 2011 Oct 1;58(3):905-11. doi: 10.1016/j.neuroimage.2011.06.009. Epub 2011 Jun 17. PubMed PMID: 21722741.
16: Kupers R, Frokjaer VG, Naert A, Christensen R, Budtz-Joergensen E, Kehlet H, Knudsen GM. A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimulation. Neuroimage. 2009 Feb 1;44(3):1001-7. doi: 10.1016/j.neuroimage.2008.10.011. Epub 2008 Oct 28. PubMed PMID: 19007894.
17: Marner L, Frokjaer VG, Kalbitzer J, Lehel S, Madsen K, Baaré WF, Knudsen GM, Hasselbalch SG. Loss of serotonin 2A receptors exceeds loss of serotonergic projections in early Alzheimer's disease: a combined [11C]DASB and [18F]altanserin-PET study. Neurobiol Aging. 2012 Mar;33(3):479-87. doi: 10.1016/j.neurobiolaging.2010.03.023. Epub 2010 May 26. PubMed PMID: 20510480.
18: Kristiansen H, Elfving B, Plenge P, Pinborg LH, Gillings N, Knudsen GM. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse. 2005 Dec 15;58(4):249-57. PubMed PMID: 16206185.
19: van Dyck CH, Tan PZ, Baldwin RM, Amici LA, Garg PK, Ng CK, Soufer R, Charney DS, Innis RB. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin. J Nucl Med. 2000 Feb;41(2):234-41. PubMed PMID: 10688105.
20: Smith GS, Price JC, Lopresti BJ, Huang Y, Simpson N, Holt D, Mason NS, Meltzer CC, Sweet RA, Nichols T, Sashin D, Mathis CA. Test-retest variability of serotonin 5-HT2A receptor binding measured with positron emission tomography and [18F]altanserin in the human brain. Synapse. 1998 Dec;30(4):380-92. PubMed PMID: 9826230.

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